molecular formula C11H12F5NO B11718314 4-(4,4,5,5,5-Pentafluoropentoxy)aniline

4-(4,4,5,5,5-Pentafluoropentoxy)aniline

Cat. No.: B11718314
M. Wt: 269.21 g/mol
InChI Key: YZOCWTIMRYUQQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4,4,5,5,5-Pentafluoropentoxy)aniline is a chemical building block of interest in medicinal chemistry and drug discovery. This compound features a pentafluoropentyl ether chain attached to an aniline ring. The strong electron-withdrawing nature and high lipophilicity of the pentafluoropentyl group can significantly alter the properties of molecules into which it is incorporated. Researchers utilize such fluorinated anilines as key intermediates in the synthesis of more complex molecules, particularly for the development of pharmaceutical candidates. The pentafluoropentyl side chain is a notable motif in drug design. For instance, 4,4,5,5,5-Pentafluoro-1-pentanol (PFP) is an important building block used in the commercial manufacture of the active pharmaceutical ingredient (API) Fulvestrant , a medication for hormone receptor-positive metastatic breast cancer . The application of PFP-based chains extends to other experimental breast cancer treatments, demonstrating the utility of this fluorinated group in creating potent therapeutic agents . Incorporating a highly fluorinated chain like the pentafluoropentyl group can enhance a compound's metabolic stability, binding affinity, and membrane permeability . This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is not for use in humans, animals, or as a food additive. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12F5NO

Molecular Weight

269.21 g/mol

IUPAC Name

4-(4,4,5,5,5-pentafluoropentoxy)aniline

InChI

InChI=1S/C11H12F5NO/c12-10(13,11(14,15)16)6-1-7-18-9-4-2-8(17)3-5-9/h2-5H,1,6-7,17H2

InChI Key

YZOCWTIMRYUQQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OCCCC(C(F)(F)F)(F)F

Origin of Product

United States

Synthesis and Characterization

Due to the limited specific literature on 4-(4,4,5,5,5-Pentafluoropentoxy)aniline, a plausible synthetic approach can be proposed based on well-established organic reactions. A common strategy for the synthesis of such substituted anilines involves a two-step process: the formation of the ether linkage followed by the reduction of a nitro group to the corresponding amine.

One probable synthetic route would begin with the Williamson ether synthesis, reacting a suitable precursor like 4-nitrophenol (B140041) with a pentafluoropentyl halide (e.g., 1-bromo-4,4,5,5,5-pentafluoropentane) in the presence of a base. nih.govmetu.edu.trresearchgate.netacs.org This reaction would form the intermediate, 1-nitro-4-(4,4,5,5,5-pentafluoropentoxy)benzene.

The subsequent and final step would be the reduction of the nitro group to an amine. This transformation is a standard procedure in organic synthesis and can be achieved using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using metals like iron, tin, or zinc in an acidic medium. chemistrysteps.com

The characterization of the final product, this compound, would rely on standard spectroscopic techniques.

Table 1: Anticipated Spectroscopic Data for this compound

Technique Expected Features
¹H NMR Signals corresponding to the aromatic protons, the protons of the aminomethylene group (-OCH₂-), and the protons of the adjacent methylene (B1212753) group (-CH₂-CF₂-). The chemical shifts would be influenced by the electron-withdrawing nature of the pentafluoroalkyl group.
¹³C NMR Resonances for the aromatic carbons, with the carbon attached to the ether oxygen and the carbon bearing the amino group showing characteristic shifts. Signals for the aliphatic carbons in the pentoxy chain would also be present.
¹⁹F NMR Complex splitting patterns are expected for the fluorine atoms in the -CF₂- and -CF₃ groups, providing definitive evidence for the presence and structure of the fluoroalkyl chain. acs.org
FT-IR Characteristic absorption bands for the N-H stretching of the primary amine, C-N stretching, C-O ether stretching, and C-F stretching vibrations.
Mass Spectrometry The molecular ion peak would confirm the molecular weight of the compound. Fragmentation patterns could provide further structural information.

Physicochemical Properties

Strategies for Incorporating Perfluoroalkoxy Chains onto Aromatic Rings

A primary challenge in the synthesis of compounds like this compound is the introduction of the perfluoroalkoxy chain onto the aromatic ring. One common approach involves the Williamson ether synthesis, where a phenol (B47542) is reacted with a perfluoroalkyl halide or sulfonate in the presence of a base. For the target molecule, this would typically involve the reaction of 4-nitrophenol (B140041) with a 4,4,5,5,5-pentafluoropentyl electrophile. The subsequent reduction of the nitro group, as will be discussed, yields the desired aniline.

Formation of the Aniline Moiety in Fluorinated Aromatic Systems

The creation of the aniline group is a critical step in the synthesis of these fluorinated compounds. Several methods are employed, each with its own advantages and substrate scope.

Reduction of Nitroaromatic Precursors with Perfluoroalkoxy Substituents

The reduction of a nitro group on an aromatic ring is a widely used and reliable method for synthesizing anilines. alfa-chemistry.com This transformation is particularly relevant for producing 4-alkoxyanilines with fluoroalkyl chains, where the corresponding nitroaromatic compound is often a readily accessible precursor.

A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation is a common and efficient method, often utilizing catalysts such as palladium on carbon (Pd/C). alfa-chemistry.comgoogle.com For instance, p-trifluoromethylaniline can be synthesized through the hydrogenation reduction of p-trifluoromethylnitrobenzene using a Pd/C catalyst. alfa-chemistry.com Similarly, the synthesis of p-fluoroaniline can be achieved by the hydrogenation of 4-nitrofluorobenzene. wikipedia.org Another approach involves the use of sodium borohydride (B1222165), which, while generally a moderate reducing agent for aldehydes and ketones, can be activated to reduce nitroaromatics. jsynthchem.com The combination of sodium borohydride with catalysts like nickel tetrakis(triphenylphosphine) has been shown to effectively reduce nitro compounds to their corresponding amines. jsynthchem.com

The following table summarizes typical conditions for the reduction of nitroaromatic compounds:

Precursor ExampleReducing SystemProductReference
p-TrifluoromethylnitrobenzeneH₂, Pd/Cp-Trifluoromethylaniline alfa-chemistry.com
4-NitrofluorobenzeneH₂4-Fluoroaniline wikipedia.org
NitroaromaticsNaBH₄ / Ni(PPh₃)₄Aromatic Amines jsynthchem.com
3,5-dichloro-4-fluoronitrobenzeneH₂, Pd/Cp-fluoroaniline google.com

Fluoroamination Reactions for Constructing Fluorinated Amines

Fluoroamination reactions offer a direct route to synthesize fluorinated amines by concurrently introducing both a fluorine atom and a nitrogen-containing group into a molecule. alfa-chemistry.com The fluoroamination of alkenes is a particularly attractive strategy for creating these valuable compounds in a single step. alfa-chemistry.com

Recent advancements have led to the development of three-component fluoroamination reactions. One such method involves reacting an alkene with a dialkylnitrogen bromide and silver fluoride (B91410) (AgF) in the presence of a tridentate ligand and 4-dimethylaminopyridine (B28879) (DMAP). alfa-chemistry.com Another innovative approach utilizes a copper-catalyzed three-component aminofluorination of alkenes and 1,3-dienes. nih.gov This method employs O-benzoylhydroxylamines as alkylamine precursors and triethylamine (B128534) trihydrofluoride (Et₃N•3HF) as both a fluoride source and an acid to facilitate the reaction. nih.gov This technique has proven effective for synthesizing a wide array of β-fluorinated electron-rich alkylamines. nih.gov

Application of Diazotization and Balz-Schiemann Reactions for Fluoroaryl Synthesis

The Balz-Schiemann reaction is a classic and valuable method for introducing a fluorine atom onto an aromatic ring. wikipedia.orggoogle.com This reaction proceeds by converting a primary aromatic amine into a diazonium tetrafluoroborate (B81430) salt, which upon thermal decomposition, yields the corresponding aryl fluoride. wikipedia.orgscientificupdate.com This method is conceptually similar to the Sandmeyer reaction, which is used to synthesize other aryl halides. wikipedia.org

The process begins with the diazotization of a primary aromatic amine, typically using nitrous acid, followed by the addition of a tetrafluoroborate source like fluoboric acid (HBF₄) or sodium tetrafluoroborate (NaBF₄). google.com The resulting diazonium tetrafluoroborate salt is often stable enough to be isolated before the final thermal decomposition step. scientificupdate.com Innovations to the traditional method include the use of other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) which can lead to improved yields for certain substrates. wikipedia.org Furthermore, conducting the reaction in ionic liquids has been explored as a "greener" approach, offering advantages such as simpler reaction workup and recyclability of the solvent. researchgate.netresearchgate.net

Synthesis of Related 4-Alkoxyanilines with Fluoroalkyl Chains

The synthesis of 4-alkoxyanilines bearing fluoroalkyl chains often follows a convergent strategy. A key intermediate is a fluorinated alcohol which is then coupled with a protected 4-aminophenol (B1666318) derivative. For instance, a perfluoroalkyl alcohol can be reacted with 4-nitrophenol under Williamson ether synthesis conditions, followed by the reduction of the nitro group to an amine as previously described.

Alternatively, direct C-H functionalization methods are emerging as powerful tools. Photoinduced methods for the difluoroalkylation of anilines have been developed. nih.gov These can involve either a visible-light organophotocatalytic system or the formation of an electron donor-acceptor (EDA) complex between the aniline and a difluoroalkylating agent. nih.gov

Mechanochemical Synthesis Approaches for Fluorinated Amine Derivatives

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, is gaining traction as a sustainable and efficient synthetic methodology. Solvent-free mechanochemical methods have been successfully applied to the synthesis of fluorinated imines, which are versatile precursors to fluorinated amines. nih.govresearchgate.netmdpi.com This technique often involves the simple manual grinding of the reactants at room temperature, leading to high yields in short reaction times. nih.govresearchgate.net

This approach has been used to synthesize a variety of imines from fluorinated benzaldehydes and different anilines. nih.govmdpi.com The resulting fluorinated imines can then be reduced to the corresponding fluorinated amine derivatives. More recently, mechanochemistry has also been employed for the deoxyfluorination of carboxylic acids to acyl fluorides, which can then be coupled with amines in a one-pot process to form amides. acs.org This highlights the potential of mechanochemistry to streamline the synthesis of complex fluorinated molecules.

Electrochemical Methods in the Synthesis of Fluorinated Anilines

Electrochemical synthesis has emerged as a powerful and sustainable alternative to conventional chemical methods for the production of fluorinated anilines. This approach often provides milder reaction conditions, reduces the need for hazardous reagents, and can offer high selectivity. A prominent electrochemical route for the synthesis of fluorinated anilines, including analogues of this compound, is the reduction of the corresponding nitroaromatic compounds.

The electrochemical reduction of substituted nitrobenzenes to their respective anilines is a well-documented process. nih.govresearchgate.net This transformation can be carried out in a two-compartment electrochemical cell, often referred to as an H-cell. nih.gov The process relies on the principle that the protons and electrons required for the reduction can be generated from the electrolysis of water, presenting a green and sustainable pathway. nih.gov

Recent advancements in this field have focused on improving the selectivity and efficiency of the electrochemical reduction of nitroaromatics. While direct electrochemical reduction at an electrode surface can sometimes lead to side products like p-aminophenol derivatives, the use of redox mediators has been shown to significantly enhance the selectivity towards the desired aniline. nih.govresearchgate.net For instance, polyoxometalates, such as phosphotungstic acid, have been successfully employed as redox mediators to ensure high selectivity in the conversion of nitrobenzene (B124822) to aniline. nih.gov

The general applicability of this method to a range of substituted nitrobenzenes suggests its potential for the synthesis of anilines with fluorinated alkoxy side chains, such as this compound. nih.gov The synthesis would theoretically proceed via the electrochemical reduction of the precursor, 1-nitro-4-(4,4,5,5,5-pentafluoropentoxy)benzene. The process has been shown to be effective for various substituted nitrobenzenes, indicating its robustness. nih.gov

The efficiency of the electrochemical reduction is influenced by several parameters, including the electrode material, the electrolyte, the solvent, and the applied potential. nih.gov For instance, Co-doped 1T-MoS2 deposited on a titanium mesh has been demonstrated as an effective cathodic catalyst for the selective electrocatalytic reduction of nitrobenzene to aniline. nih.gov This catalyst system exhibited high selectivity (94%) and Faradaic efficiency (54%) while suppressing the competing hydrogen evolution reaction. nih.gov Such catalytic systems could potentially be adapted for the reduction of more complex fluorinated nitroaromatics.

The following table summarizes the key aspects of the electrochemical reduction of nitrobenzene, a model reaction for the synthesis of fluorinated anilines.

ParameterDescriptionReference
Reaction Electrochemical reduction of nitrobenzene to aniline nih.gov
Cell Type Two-compartment electrochemical H-cell nih.gov
Redox Mediator Phosphotungstic acid nih.gov
Electron/Proton Source Electrolysis of water nih.gov
Key Advantage High selectivity and environmental sustainability nih.govresearchgate.net

Further research into catalyst development and reaction engineering is expected to enhance the applicability of electrochemical methods for the industrial-scale production of complex fluorinated anilines.

Nucleophilic Aromatic Substitution Reactions Involving Fluorinated Anilines

While the aniline ring is generally considered electron-rich, the presence of the pentafluoropentoxy group can influence its susceptibility to nucleophilic aromatic substitution (SNAr) reactions, particularly under specific conditions or with further ring activation. The strong electron-withdrawing nature of the fluorinated alkoxy group can help stabilize the Meisenheimer complex, a key intermediate in SNAr reactions.

Reactivity of the Amino Group in Derivatization

The amino group is a primary site for a multitude of chemical modifications, allowing for the synthesis of a wide array of derivatives.

The primary amine functionality of this compound readily undergoes condensation reactions with aldehydes and ketones to form the corresponding Schiff bases or imines. These reactions are typically acid-catalyzed and proceed via a hemiaminal intermediate. The resulting C=N double bond in the imine product can be further reduced to a secondary amine, providing a pathway to more complex molecular structures.

For instance, the reaction with a generic aldehyde (R-CHO) can be represented as:

H2N-Ar-O-(CF2)2CF3 + R-CHO ⇌ R-CH=N-Ar-O-(CF2)2CF3 + H2O (where Ar = para-substituted benzene (B151609) ring)

The amino group serves as a versatile handle for the construction of more elaborate molecules. It can be acylated to form amides, alkylated to form secondary or tertiary amines, or diazotized to generate diazonium salts. These diazonium salts are highly valuable synthetic intermediates that can be converted into a wide range of functional groups, including halogens, hydroxyls, and cyano groups, through Sandmeyer or related reactions. This versatility makes this compound a useful building block in medicinal chemistry and materials science.

Reaction TypeReagentProduct Type
AcylationAcyl chloride/AnhydrideAmide
AlkylationAlkyl halideSecondary/Tertiary Amine
DiazotizationNaNO2, HClDiazonium Salt

Transformations of the Perfluoroalkoxy Chain

The perfluoroalkoxy chain is generally characterized by its high thermal and chemical stability due to the strength of the carbon-fluorine bonds. However, under forcing conditions, transformations can be induced. Cleavage of the ether linkage would require harsh reagents and high temperatures. Reactions involving the perfluoroalkyl chain itself are rare and would likely proceed through radical mechanisms under specific and energetic conditions.

Photoinduced Reactions and Photolysis Studies of Fluorinated Arylamines

Fluorinated aromatic compounds, including arylamines, can exhibit unique photochemical behavior. Irradiation with UV light can lead to the excitation of the aromatic system. For arylamines, this can result in photo-oxidation or photo-degradation pathways. The presence of the electron-withdrawing perfluoroalkoxy group can influence the excited state properties and the subsequent reaction pathways. Studies on related fluorinated aromatic compounds suggest that C-F bond cleavage is a possibility, potentially leading to radical species, although this is less likely for the more stable perfluoroalkyl groups compared to single fluorine substituents.

Radical- and Electrophilic-Based Reactions in Fluorinated Amine Synthesis

The synthesis of fluorinated amines like this compound can involve radical and electrophilic reactions. For example, the introduction of the pentafluoropentoxy group onto a pre-existing aniline derivative might proceed through a nucleophilic aromatic substitution of a suitable precursor like p-aminophenol with a pentafluoropentylating agent. Alternatively, the synthesis could start with a nitrobenzene derivative, where the nitro group is later reduced to an amine.

Spectroscopic Characterization and Advanced Analytical Techniques for 4 4,4,5,5,5 Pentafluoropentoxy Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering precise information about the chemical environment of atomic nuclei. For 4-(4,4,5,5,5-Pentafluoropentoxy)aniline, a combination of ¹H, ¹³C, and ¹⁹F NMR studies provides a complete picture of its complex structure.

¹H NMR Spectroscopy for Proton Environment Analysis

¹H NMR spectroscopy allows for the identification and differentiation of the various protons within the this compound molecule. The aromatic protons on the aniline (B41778) ring typically appear as distinct doublets, a result of their coupling with adjacent protons. The chemical shifts of these protons are influenced by the electron-donating amino group and the electron-withdrawing pentafluoropentoxy group. The protons of the pentoxy chain will exhibit characteristic multiplets, with their chemical shifts and coupling patterns providing information about their proximity to the electronegative oxygen and fluorine atoms.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H (ortho to -NH₂)6.60 - 6.80Doublet~8-9
Aromatic H (ortho to -O)6.80 - 7.00Doublet~8-9
-NH₂3.50 - 4.50Broad Singlet-
-OCH₂-3.90 - 4.10Triplet~6-7
-OCH₂CH ₂-1.80 - 2.00Multiplet-
-CH₂CF₂-2.20 - 2.40Multiplet-

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific instrumentation used.

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

To map the carbon framework of this compound, ¹³C NMR spectroscopy is indispensable. The spectrum will display distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly informative, reflecting the electronic effects of the substituents. The carbon attached to the nitrogen atom of the amino group will appear at a different chemical shift compared to the carbon bonded to the oxygen of the ether linkage. The aliphatic carbons of the pentoxy chain will also have characteristic chemical shifts, influenced by the neighboring oxygen and highly electronegative fluorine atoms.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Aromatic C (C-NH₂)140 - 145
Aromatic C (C-O)150 - 155
Aromatic C (ortho to -NH₂)115 - 120
Aromatic C (ortho to -O)118 - 123
-OCH₂-65 - 70
-OCH₂C H₂-28 - 33
-C H₂CF₂-30 - 35 (with C-F coupling)
-CF₂-110 - 120 (with C-F coupling)
-CF₃120 - 130 (with C-F coupling)

Note: The signals for carbons bearing fluorine atoms will exhibit splitting due to carbon-fluorine coupling.

¹⁹F NMR Spectroscopy for Fluorine Localization and Quantification

Given the presence of a pentafluoropentyl group, ¹⁹F NMR spectroscopy is a crucial tool for confirming the identity and purity of this compound. This technique is highly sensitive to the chemical environment of fluorine atoms. The spectrum is expected to show two main signals corresponding to the -CF₂- and -CF₃ groups. The chemical shifts, integration, and coupling patterns of these signals provide definitive evidence for the presence and structure of the fluorinated chain. The -CF₂- group will likely appear as a triplet due to coupling with the adjacent -CH₂- group, while the -CF₃ group will appear as a triplet due to coupling with the neighboring -CF₂- group.

Fluorine Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CF₂--120 to -130Triplet of triplets-
-CF₃-80 to -85Triplet~10-15

Note: Chemical shifts in ¹⁹F NMR are typically referenced to CFCl₃.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will display a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. Key expected absorptions include the N-H stretches of the primary amine, the C-H stretches of the aromatic ring and the aliphatic chain, the C-O-C stretch of the ether linkage, and the strong C-F stretches of the pentafluoropentyl group.

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric)3300 - 3500Medium
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 3000Medium
C=C Aromatic Ring Stretch1500 - 1600Medium to Strong
N-H Bend1580 - 1650Medium
C-N Stretch1250 - 1350Medium
Aryl-O Stretch1200 - 1270Strong
Aliphatic C-O Stretch1000 - 1150Strong
C-F Stretch1100 - 1400Strong to Very Strong

Raman Spectroscopy

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the symmetric vibrations of the aromatic ring are expected to be prominent. The C-F stretching vibrations will also be observable, though potentially with different relative intensities compared to the FT-IR spectrum. This technique can be especially useful for confirming the structure of the carbon skeleton and the fluorinated alkyl chain.

Vibrational Mode Expected Raman Shift (cm⁻¹) Intensity
Aromatic Ring Breathing990 - 1010Strong
Symmetric C=C Aromatic Stretch1580 - 1610Strong
Aliphatic C-C Stretch800 - 1200Medium to Weak
C-F Symmetric Stretch1100 - 1300Medium

Electronic Spectroscopy: UV-Visible (UV-Vis) Absorption Characteristics

The electronic absorption spectrum of aniline and its derivatives is characterized by absorptions in the ultraviolet (UV) region, typically arising from π-π* transitions within the aromatic ring. For aniline vapor, two primary absorption bands are observed, peaking around 285 nm and 230 nm. researchgate.net The longer wavelength band is attributed to the 1π1π* ← S0 excitation and exhibits resolved vibrational structure. researchgate.net

In substituted anilines, the position and intensity of these absorption bands can be influenced by the nature and position of the substituents on the aromatic ring. For instance, in a study of aniline alpha-naphthol, peaks around 300 nm were assigned to the π-π* electronic transition of the aromatic ring, while a peak at 486.9 nm was attributed to the n-π* electronic transition of the chromophore. researchgate.net

Table 1: General UV-Vis Absorption Data for Aniline Derivatives

CompoundAbsorption Maximum (λmax)TransitionReference
Aniline Vapor~285 nm1π1π* ← S0 researchgate.net
Aniline Vapor~230 nmNot specified researchgate.net
Aniline alpha-naphthol~300 nmπ-π researchgate.net
Aniline alpha-naphthol486.9 nmn-π researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the fragmentation pathways of organic compounds. In the analysis of aniline derivatives, electron impact (EI) ionization is a common technique that leads to the formation of a molecular ion (M+) and various fragment ions. The fragmentation patterns are influenced by the substituents on the aniline molecule. researchgate.net

For many aniline derivatives, the molecular ion is a prominent peak in the mass spectrum. researchgate.net Fragmentation often proceeds from either the molecular ion or the (M-1)+ ion. researchgate.net Common fragmentation pathways for ethers include the loss of alkyl radicals. For amines, characteristic fragmentation patterns also exist. miamioh.edu While specific fragmentation data for this compound is not detailed in the search results, general principles of mass spectrometry suggest that cleavage of the C-O bond in the ether linkage and fragmentation within the pentafluoropentyl chain would be likely pathways.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for ions. nih.govnih.gov This capability is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. HRMS can be coupled with techniques like liquid chromatography (LC) or gas chromatography (GC) for the analysis of complex mixtures. nih.govnih.govresearchgate.net The high resolving power of instruments like the Orbitrap allows for confident identification of target compounds and retrospective analysis of data for untargeted screening. nih.gov

Table 2: Application of Mass Spectrometry Techniques

TechniqueApplicationKey AdvantagesReference
Mass Spectrometry (MS)Molecular weight determination and structural elucidation through fragmentation patterns.Provides information on the connectivity of atoms in a molecule. researchgate.netnih.gov
High-Resolution Mass Spectrometry (HRMS)Accurate mass measurement for elemental composition determination.High specificity and ability to distinguish between isobaric compounds. nih.govnih.gov

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound was not found, studies on related fluorinated anilines provide insights into the expected structural features. For example, the crystal structure of 2,3,4,5,6-pentafluoroaniline (B1217426) reveals that the packing is significantly influenced by N—H⋯F hydrogen bonds and interactions between fluorine atoms and the perfluorophenyl ring. researchgate.net In the solid state, molecules are linked into sheets by these intermolecular forces. researchgate.net It is plausible that similar interactions would play a role in the crystal packing of this compound.

Table 3: Representative Crystal Data for a Related Compound: 2,3,4,5,6-Pentafluoroaniline

ParameterValueReference
Chemical FormulaC6H2F5N researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupCc researchgate.net
a (Å)7.591 (2) researchgate.net
b (Å)13.311 (2) researchgate.net
c (Å)6.4023 (14) researchgate.net
β (°)110.90 (2) researchgate.net
V (ų)604.3 (2) researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of elements on the surface of a material. carleton.edu It works by irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. The binding energy of these electrons is characteristic of the element and its chemical environment. ntu.edu.tw

In the context of aniline-containing compounds, XPS can be used to differentiate between different nitrogen species, such as amine, imine, and protonated nitrogens. nus.edu.sg For example, in studies of polyaniline, the high-resolution N 1s core-level spectrum can be deconvoluted to quantify the proportion of these different nitrogen environments. nus.edu.sg Similarly, for this compound, XPS could be employed to analyze the chemical state of the nitrogen atom in the aniline group and the fluorine atoms in the pentafluoropentoxy tail, providing information about the surface chemistry of the compound. The technique is also sensitive to changes in chemical bonding, which result in measurable shifts in the core-level binding energies. ntu.edu.tw

Table 4: Principles and Applications of X-ray Photoelectron Spectroscopy (XPS)

FeatureDescriptionReference
Principle Measures the kinetic energy of photoelectrons emitted from a material upon X-ray irradiation to determine elemental composition and chemical states. carleton.eduntu.edu.tw
Information Obtained Elemental identification, relative surface composition, and chemical state of elements (e.g., oxidation state, bonding environment). carleton.edu
Application to Anilines Can differentiate and quantify different nitrogen species (amine, imine, protonated forms) based on shifts in the N 1s core-level spectrum. nus.edu.sg
Surface Sensitivity Analyzes the outermost ~10 nm of a material's surface. carleton.edu

Based on a comprehensive search of available literature, detailed computational and theoretical investigation studies specifically for the compound this compound are not present in the public domain. Therefore, it is not possible to provide specific research findings for the sections and subsections outlined in the request, such as Density Functional Theory (DFT) studies, conformational analysis, vibrational frequency predictions, HOMO-LUMO analysis, MEP/NBO investigations, 19F NMR chemical shift predictions, or reaction mechanism modeling for this particular molecule.

General computational methodologies exist for analyzing compounds of this nature. For instance, Density Functional Theory (DFT) is a common quantum chemical method used to investigate the electronic structure of molecules. Such calculations can be employed to optimize molecular geometry, predict vibrational frequencies, and analyze electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Furthermore, techniques like Molecular Electrostatic Potential (MEP) and Natural Bonding Orbital (NBO) analysis help in understanding chemical reactivity and charge distribution. For fluorinated compounds, computational methods are also developed to predict 19F NMR chemical shifts, which can be a powerful tool for structural assignment. However, the application of these methods and the resulting data for this compound have not been published.

Without specific scholarly articles detailing these computational investigations for this compound, any attempt to generate the requested article would be speculative and not based on scientifically verified data.

Computational and Theoretical Investigations of 4 4,4,5,5,5 Pentafluoropentoxy Aniline

Theoretical Prediction of Spectroscopic Properties

The primary methods for these predictions involve quantum chemical calculations, with Density Functional Theory (DFT) being a prominent and widely used approach. DFT methods, often paired with various basis sets such as 6-311++G(d,p), are employed to calculate the optimized molecular geometry and electronic properties of the molecule in its ground state. researchgate.net From these foundational calculations, a range of spectroscopic properties can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. By referencing these calculated shielding values to a standard, typically tetramethylsilane (TMS), a theoretical NMR spectrum can be generated. The accuracy of these predictions allows for the assignment of experimental NMR signals to specific atoms within the 4-(4,4,5,5,5-Pentafluoropentoxy)aniline molecule.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of this compound can be computed to predict its IR and Raman spectra. researchgate.net These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates, which yields the force constants and vibrational modes of the molecule. Each calculated vibrational mode corresponds to a specific molecular motion, such as stretching, bending, or twisting of chemical bonds. The predicted frequencies and their corresponding intensities help in the interpretation and assignment of the vibrational bands observed in experimental IR and Raman spectra. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method used to predict the electronic absorption spectra (UV-Vis) of molecules like this compound. researchgate.net This approach calculates the excitation energies and oscillator strengths for electronic transitions from the ground state to various excited states. The results provide the predicted absorption maxima (λmax) and the intensity of these transitions, which are invaluable for understanding the electronic structure and chromophoric properties of the molecule.

The following tables illustrate the type of data that would be generated from such computational studies. Please note that the values presented are hypothetical and serve as an example of how the predicted spectroscopic data for this compound would be presented.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound.

AtomPredicted ¹H Chemical Shift (ppm)AtomPredicted ¹³C Chemical Shift (ppm)
H (N-H)3.50C (C-NH₂)145.0
H (Aromatic)6.70 - 7.00C (Aromatic)115.0 - 120.0
H (O-CH₂)4.10C (O-CH₂)65.0
H (CH₂)2.20C (CH₂)30.0
H (CH₂-CF₂)2.50C (CH₂-CF₂)35.0 (t)
C (CF₂-CF₃)118.0 (qt)
C (CF₃)125.0 (q)

Chemical shifts are relative to TMS. Multiplicity (t = triplet, qt = quartet of triplets, q = quartet) arises from spin-spin coupling with neighboring fluorine atoms.

Table 2: Hypothetical Predicted Major Vibrational Frequencies (cm⁻¹) for this compound.

Vibrational ModePredicted Frequency (cm⁻¹)Description
ν(N-H)3400 - 3500N-H symmetric & asymmetric stretching
ν(C-H) aromatic3000 - 3100Aromatic C-H stretching
ν(C-H) aliphatic2850 - 2950Aliphatic C-H stretching
ν(C=C)1500 - 1600Aromatic C=C stretching
δ(N-H)1600 - 1650N-H scissoring
ν(C-O)1200 - 1300Aryl-alkyl ether C-O stretching
ν(C-F)1100 - 1200C-F stretching

ν = stretching, δ = bending

Table 3: Hypothetical Predicted UV-Vis Absorption Maxima (λmax) for this compound.

Electronic TransitionPredicted λmax (nm)Oscillator Strength (f)
π → π2900.05
π → π2400.60

These computational approaches provide a powerful framework for predicting and interpreting the spectroscopic properties of this compound, offering a deeper understanding of its molecular structure and behavior.

Advanced Research Applications and Functional Materials Involving 4 4,4,5,5,5 Pentafluoropentoxy Aniline Derivatives

Role as Building Blocks in Complex Organic Synthesis

The primary amine group on the aromatic ring makes 4-(4,4,5,5,5-Pentafluoropentoxy)aniline a versatile nucleophile and a valuable building block for constructing more complex molecules. The amino group can readily undergo a wide variety of chemical transformations, including diazotization, acylation, alkylation, and condensation reactions. These reactions allow for the incorporation of the unique 4-(4,4,5,5,5-pentafluoropentoxy)phenyl moiety into larger, multifunctional structures.

Analogous compounds, such as 4-(trifluoromethoxy)aniline (B150132), are key intermediates in the synthesis of pharmaceuticals and agrochemicals. guidechem.com For instance, 4-(trifluoromethoxy)aniline is a crucial component in the production of the insecticide Metaflumizone. guidechem.com It is also used to synthesize anticancer agents and serves as an intermediate in producing labeled Riluzole, a neuroprotective agent. chemicalbook.com The presence of the fluorinated alkoxy group can significantly influence the electronic and lipophilic properties of the final product, making aniline (B41778) derivatives with such substituents highly sought after in medicinal chemistry and materials science. guidechem.com

The synthetic utility of fluorinated anilines is broad. They can be converted into diazonium salts, which are versatile intermediates for introducing a variety of functional groups onto the aromatic ring. For example, the diazotization of 4-(trifluoromethoxy)aniline followed by decomposition in acid is a pathway to produce 4-(trifluoromethoxy)phenol, another important chemical intermediate. google.com Similarly, this compound could be transformed through analogous synthetic routes to create a diverse library of derivative compounds.

Integration into Polymeric Materials

The unique combination of a reactive amine and a fluorinated tail makes this compound an attractive monomer for developing advanced functional polymers. Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical inertness, and low surface energy. nih.gov

Polyurethanes (PUs) are synthesized through the polymerization of isocyanates and polyols. nih.gov Aniline and its derivatives are fundamental to this process as they are the primary precursors for producing methylene (B1212753) diphenyl diisocyanate (MDI), a major industrial isocyanate. bloomtechz.com The synthesis involves reacting aniline with formaldehyde (B43269) to create methylenedianiline (MDA), which is then converted to MDI. bloomtechz.com By using this compound in this process, it would be possible to create a novel, fluorinated diisocyanate.

The resulting fluorinated polyurethanes (FPUs) would be expected to exhibit enhanced thermal stability, chemical resistance, and hydrophobicity due to the incorporation of the pentafluoropentoxy group. nih.govjournalofchemistry.org These properties are highly desirable for applications such as high-performance coatings, sealants, and biomedical devices. Research on FPUs demonstrates that incorporating fluorinated segments, either in the polymer backbone or as side chains, dramatically alters the material's surface properties and stability. mdpi.com A non-isocyanate pathway for polyurethane synthesis has also been developed using fluorinated carbonates, highlighting the versatility of fluorine chemistry in creating these polymers. kobe-u.ac.jp

Beyond polyurethanes, fluorinated anilines can be integrated into other functional polymeric architectures. A notable example is the use of 4-(trifluoromethoxy)aniline in the synthesis of side-group liquid-crystalline polymethacrylates. chemicalbook.comsigmaaldrich.com These polymers have ordered molecular structures that can respond to external stimuli, making them suitable for applications in displays and optical sensors. The incorporation of the fluorinated side group is critical for achieving the desired liquid-crystalline phase and properties.

Given this precedent, this compound could similarly be used to create novel liquid-crystalline polymers. The longer, more flexible pentafluoropentoxy chain might lead to different mesophase behaviors and transition temperatures compared to the trifluoromethoxy group, allowing for the fine-tuning of material properties. Additionally, fluorine-rich poly(arylene amine) polymers have been developed for separating aliphatic hydrocarbons, demonstrating that polymers derived from fluorinated anilines can possess specialized functional properties for industrial applications. nih.gov

Precursors for Fluorinated Heterocyclic Compounds (e.g., Pyrimidines, Pyrazoles, Triazoles)

Heterocyclic compounds are of immense importance in medicinal chemistry and agrochemistry. e-bookshelf.de The aniline functional group is a powerful handle for the construction of fused and non-fused heterocyclic rings. By using this compound as a starting material, a variety of fluorinated heterocycles could be synthesized.

For example, fluorinated anilines are common precursors for building benzimidazole, benzothiazole, and quinazoline (B50416) ring systems. journalofchemistry.orgnih.gov Research has shown that compounds like 4-methoxy-3-(trifluoromethyl)aniline (B1361164) are effective substrates for synthesizing bicyclic heterocycles such as quinolines and benzotriazoles. ossila.com A particularly relevant strategy involves the reaction of fluorinated anilines with other reagents to form pyrazoles. For instance, potent antibacterial agents based on a 1,3-bis-benzoic acid and trifluoromethyl phenyl-derived pyrazole (B372694) scaffold have been successfully synthesized. nih.gov Another study details the synthesis of 4-amino-3-trifluoromethylpyrazoles from nitroso-precursors, which themselves can be formed from diketones and hydrazines. nih.gov

The synthesis of triazoles is also achievable. 4-(Trifluoromethyl)aniline has been used to create complex tris(pyrazol-1-yl)methyl aniline structures through a C-F activation strategy, demonstrating that the aniline ring can be a scaffold for multiple heterocyclic attachments. mdpi.com These examples strongly suggest that this compound would be a highly effective precursor for a new generation of fluorinated pyrimidines, pyrazoles, and triazoles with potential applications in drug discovery.

Table 1: Examples of Heterocycles Synthesized from Analogous Fluorinated Anilines
Aniline PrecursorHeterocycle ClassSynthetic ApproachPotential ApplicationReference
4-Methoxy-3-(trifluoromethyl)anilineQuinolines, Benzotriazoles, BenzimidazolesCyclization reactions utilizing the amine functionality.Pharmaceuticals (Antitumor, Antiviral) ossila.com
4-(Trifluoromethyl)anilineTris(pyrazol-1-yl)methyl anilinesC-F activation with pyrazole and a base.Ligand Chemistry, Materials Science mdpi.com
Generic Trifluoromethyl Phenyl PrecursorsPyrazolesCondensation and cyclization reactions.Antibacterial Agents nih.gov
Fluoro-chloro-anilineBenzimidazolesMulti-step synthesis involving nitration, reduction, and cyclization.Pharmacological Screening journalofchemistry.org

Applications in Sensors and Detection Systems

The development of chemical sensors often relies on materials whose properties change in response to a specific analyte. Polyaniline and its derivatives are well-known for their use in sensor applications due to their redox activity and conductivity, which can be modulated by exposure to various substances like ammonia (B1221849) or changes in moisture. u-tokyo.ac.jp

While direct applications of this compound in sensors are not documented, its derivatives could be designed for such purposes. Polymers incorporating this moiety could be used to create chemiresistive sensors. The fluorinated chain would provide high chemical stability and a hydrophobic surface, potentially allowing for the selective detection of nonpolar analytes in aqueous environments. Furthermore, if integrated into conjugated polymer networks, the strong electron-withdrawing nature of the pentafluoropentoxy group could modulate the electronic properties of the polymer, making it a candidate for optical or electrochemical sensors. rsc.org The functional polymers derived from this aniline, such as the liquid crystals mentioned previously, could also be exploited in optical sensing systems where a change in molecular order upon analyte binding leads to a detectable signal.

Exploration of Bioisosteric Replacements in Advanced Chemical Design

Bioisosterism, the strategy of replacing one functional group with another that has similar physical or chemical properties, is a cornerstone of modern drug design. nih.gov This technique is used to enhance potency, improve metabolic stability, and fine-tune the pharmacokinetic profile of a drug candidate. researchgate.net Fluorine and fluorinated groups are frequently used as bioisosteres. u-tokyo.ac.jp For example, a trifluoromethyl (CF₃) group is often used to replace a methyl (CH₃) or chloro (Cl) group, and has even been successfully used as a bioisostere for an aliphatic nitro group. nih.govlboro.ac.uk

The 4-(4,4,5,5,5-pentafluoropentoxy)phenyl group has several features that make it an interesting candidate for bioisosteric replacement studies.

Lipophilicity: The fluorinated alkyl chain is highly lipophilic, which could be used to replace other large, greasy groups like a tert-butyl or long alkyl chains to modulate a molecule's solubility and membrane permeability.

Electronic Effects: The strong electron-withdrawing nature of the pentafluoropentoxy group can significantly alter the pKa of the aniline nitrogen or other nearby functional groups, which is a critical parameter for drug-receptor interactions.

Metabolic Stability: The C-F bonds are very strong, making the pentafluoropentoxy tail resistant to metabolic degradation, particularly oxidation. This could be used to block a site of metabolism on an aromatic ring.

Aniline moieties themselves are often subject to metabolic oxidation, which can be a liability in drug design. Replacing a standard aniline or a para-substituted phenyl ring with a more complex, metabolically stable group is an active area of research. acs.orgnih.gov The this compound structure offers a unique combination of size, electronics, and stability that could be explored as a novel bioisostere in lead optimization campaigns.

Table 2: Properties of Fluorinated Groups Relevant to Bioisosterism
GroupKey PropertiesCommonly Replaced Group(s)Impact in Drug DesignReference
Trifluoromethyl (-CF₃)Lipophilic, strongly electron-withdrawing, metabolically stable.Methyl (-CH₃), Chloro (-Cl), Nitro (-NO₂)Increases metabolic stability, alters pKa, can improve binding affinity. nih.govlboro.ac.uk
Difluoromethyl (-CHF₂)Less lipophilic than -CF₃, can act as a lipophilic hydrogen bond donor.Hydrogen (-H), Hydroxyl (-OH)Provides incremental lipophilicity changes, introduces new H-bonding potential. sci-hub.se
Trifluoromethoxy (-OCF₃)Highly lipophilic, metabolically stable, electron-withdrawing.Methoxy (-OCH₃), IsopropylEnhances metabolic stability and membrane permeability. guidechem.com
Pentafluoropentoxy (-O(CH₂)₂CF₂CF₃)Highly lipophilic, flexible chain, metabolically stable terminus, electron-withdrawing.Long alkyl chains, substituted phenyl groups, other large lipophilic moieties.Potentially enhances metabolic stability, significantly increases lipophilicity, modulates receptor binding via steric and electronic effects.(Inferred)

Q & A

Q. Table 1: Properties of Fluorinated Phthalocyanines Derived from this compound

PropertyValue/ObservationReference
Absorption λₘₐₓ680–720 nm (Q-band)
HOMO-LUMO Gap1.9 eV (calculated via DFT)
Solubility in THF>10 mg/mL

Data Contradiction: How to resolve discrepancies in reported ¹H NMR chemical shifts?

Methodological Answer:
Variations in δ values (e.g., aromatic protons at δ 6.7 vs. 7.1 ppm) arise from:

  • Solvent Effects: DMSO-d₆ vs. CDCl₃ can shift peaks by ±0.3 ppm .
  • Concentration: Aggregation at high concentrations may deshield protons .
  • Temperature: Measurements at 25°C vs. 40°C alter spin-spin coupling .
    Resolution: Always report solvent, temperature, and concentration. Cross-validate with ¹³C NMR and HSQC for unambiguous assignments .

Advanced: How is this compound utilized in cross-coupling reactions for materials science?

Methodological Answer:
The aniline moiety participates in Buchwald-Hartwig amination or Suzuki-Miyaura couplings. For example:

  • Buchwald-Hartwig: Reacts with aryl halides (e.g., 4-bromotoluene) using Pd(OAc)₂/XPhos to form triarylamines, key in hole-transport layers for OLEDs .
  • Suzuki-Miyaura: Couples with boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis, yielding biaryl amines for liquid crystal precursors .

Methodological: What precautions are necessary when handling this compound?

Methodological Answer:

  • Storage: Under N₂ at 2–8°C to prevent oxidation of the aniline group .
  • PPE: Use nitrile gloves and fume hoods; fluorine compounds may hydrolyze to release HF .
  • Waste Disposal: Neutralize with 10% NaOH before aqueous disposal .

Advanced: How does fluorination impact electronic properties in photovoltaic materials?

Methodological Answer:
The -CF₂(CF₃)₂ group:

  • Lowers HOMO Levels: By -0.3 eV vs. non-fluorinated analogs, improving open-circuit voltage (Vₒc) in solar cells .
  • Enhances Electron Mobility: Fluorine’s inductive effect increases electron affinity (EA) by 0.5 eV, facilitating charge transport .

Q. Table 2: Comparative Electronic Properties

CompoundHOMO (eV)LUMO (eV)EA (eV)
Non-fluorinated Pc-5.2-3.41.8
Fluorinated Pc (this compound)-5.5-3.92.3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.